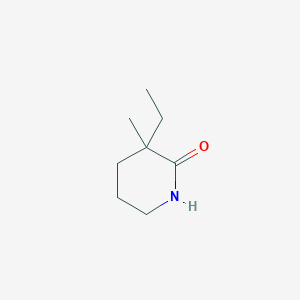
3-Ethyl-3-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylpiperidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-Ethyl-3-methylpiperidin-2-one is primarily recognized for its utility as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.
1.1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. Research indicates that compounds derived from piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, showing promise as anticancer agents .
1.2. Neurodegenerative Disorders
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives are known to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation. By enhancing the brain exposure of these inhibitors, this compound may contribute to improved therapeutic outcomes in neurodegenerative conditions .
Synthesis of Bioactive Compounds
The versatility of this compound allows it to serve as a precursor in synthesizing various bioactive molecules.
2.1. Chiral Optimization
In drug design, chirality plays a critical role in the efficacy and safety of pharmaceutical agents. The incorporation of this compound into synthetic pathways has been shown to facilitate chiral optimization processes, leading to the development of more effective drugs .
2.2. Antimicrobial Activity
There is growing interest in the antimicrobial properties of piperidine derivatives. Compounds synthesized from this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for new antibiotic formulations .
Therapeutic Uses
The therapeutic applications of this compound extend beyond cancer and neurodegeneration.
3.1. Pain Management
Research into the analgesic properties of piperidine derivatives has revealed their potential as pain management solutions. Compounds derived from this compound may act on pain pathways, providing relief for chronic pain conditions .
3.2. Cardiovascular Health
Studies have indicated that certain piperidine derivatives can be effective in managing cardiovascular diseases by acting as antagonists to specific receptors involved in cardiovascular regulation . This opens avenues for developing treatments targeting hypertension and related disorders.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-ethyl-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-8(2)5-4-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
CGEGLZGNJGYEFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCNC1=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













